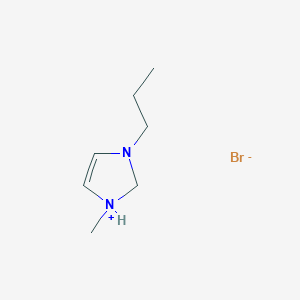
1H-Imidazolium, 1-methyl-3-propyl-, bromide
Overview
Description
Mechanism of Action
Target of Action
It is known to function as a plasmodium inhibitor, suggesting that its targets may be proteins or enzymes involved in the life cycle of the plasmodium parasite .
Mode of Action
As a plasmodium inhibitor, it likely interferes with the biological processes necessary for the survival and replication of the plasmodium parasite .
Biochemical Pathways
Given its role as a plasmodium inhibitor, it is plausible that it impacts the pathways related to the life cycle of the plasmodium parasite .
Result of Action
Given its role as a plasmodium inhibitor, it likely results in the disruption of the plasmodium parasite’s life cycle .
Biochemical Analysis
Biochemical Properties
1H-Imidazolium, 1-methyl-3-propyl-, bromide plays a significant role in biochemical reactions, particularly as an inhibitor of plasmodium, the parasite responsible for malaria . It interacts with various enzymes and proteins involved in the metabolic pathways of the parasite, thereby inhibiting its growth and proliferation. The compound’s interaction with these biomolecules is primarily through ionic and hydrogen bonding, which disrupts the normal function of the enzymes and proteins, leading to the inhibition of the parasite’s life cycle .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes the inhibition of key enzymes involved in metabolic pathways, leading to altered cellular metabolism and reduced cell viability . Additionally, it has been observed to affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. The compound binds to enzymes and proteins through ionic and hydrogen bonds, leading to enzyme inhibition or activation . This binding disrupts the normal function of the enzymes, resulting in altered metabolic pathways and changes in gene expression. The compound’s ability to modulate enzyme activity and gene expression is a key factor in its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits plasmodium growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the inhibition of plasmodium . The compound interacts with enzymes and cofactors involved in these pathways, leading to altered metabolic flux and changes in metabolite levels . Its role in these pathways is crucial for its anti-plasmodium activity and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as its ionic nature and solubility .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within these compartments allows it to interact with specific enzymes and proteins, thereby exerting its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazolium, 1-methyl-3-propyl-, bromide can be synthesized through the alkylation of imidazole. The process typically involves the reaction of imidazole with 1-bromopropane in the presence of a strong base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired bromide salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and control reaction parameters more precisely.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazolium, 1-methyl-3-propyl-, bromide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolium derivatives with different substituents.
Substitution: The bromide ion can be substituted with other anions, such as chloride or iodide, to form different salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various halide salts (e.g., sodium chloride, potassium iodide) can be used to achieve anion exchange.
Major Products Formed:
N-oxide derivatives from oxidation reactions.
Reduced imidazolium derivatives from reduction reactions.
Different halide salts from substitution reactions.
Scientific Research Applications
1H-Imidazolium, 1-methyl-3-propyl-, bromide has several scientific research applications across various fields:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between reagents in different phases.
Biology: The compound can be employed in the study of ion channels and membrane biology due to its ability to form ion-conducting channels.
Industry: It is utilized in the production of ionic liquids, which are used as green solvents and electrolytes in electrochemical devices.
Comparison with Similar Compounds
1-ethyl-3-methylimidazolium bromide
1-butyl-3-methylimidazolium bromide
1-hexyl-3-methylimidazolium bromide
Uniqueness: 1H-Imidazolium, 1-methyl-3-propyl-, bromide is unique due to its specific alkyl chain length (propyl group), which influences its physical and chemical properties, such as solubility and reactivity.
Properties
IUPAC Name |
1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKJXSIVSWFKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C[NH+](C=C1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


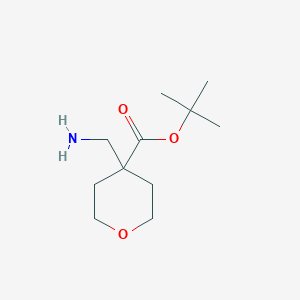
![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester](/img/structure/B1530518.png)
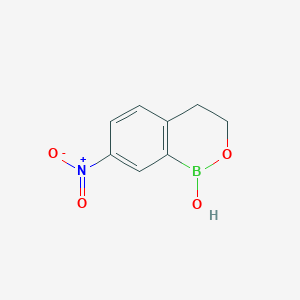
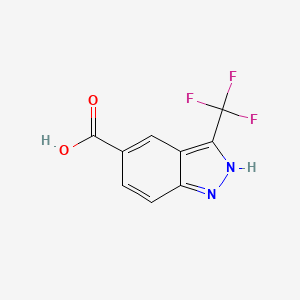
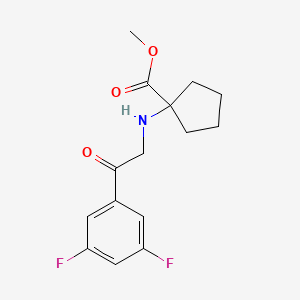
![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B1530522.png)

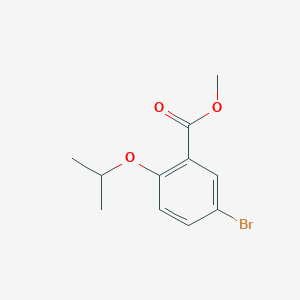

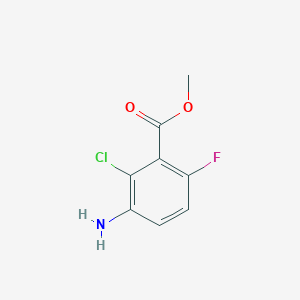
![8-methoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1530535.png)
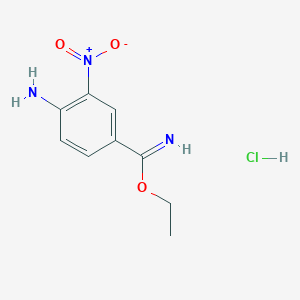
![[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1530538.png)

